molecular formula C17H23N3O2 B2692608 N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide CAS No. 1171952-53-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide

Cat. No.: B2692608
CAS No.: 1171952-53-6
M. Wt: 301.39
InChI Key: ZDIBMUBCRKSULT-UHFFFAOYSA-N
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Description

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide is a synthetic benzamide derivative characterized by a pentyloxy-substituted benzamide core linked to a 1,3-dimethylpyrazole moiety.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-4-5-6-11-22-15-9-7-14(8-10-15)17(21)18-16-12-13(2)19-20(16)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIBMUBCRKSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the substituted pyrazole with 4-(pentyloxy)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide with structurally or functionally analogous benzamide derivatives, emphasizing molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Functional Groups/Substituents Therapeutic Indications (Inferred) References
This compound Benzamide core, pentyloxy (C₅H₁₁O), 1,3-dimethylpyrazole ~314.38 Amide, alkoxy, dimethylpyrazole Not explicitly stated -
Elexacaftor (VX-445) Sulfonamide linker, trifluoro-2,2-dimethylpropoxy, trimethylpyrrolidine ~766.81 Sulfonamide, trifluoromethyl, pyrrolidine Cystic fibrosis (CFTR modulator)
SIJ1278 Dihydropyrimidopyrimidine core, 1,3-dimethylpyrazole, trifluoromethylbenzamide ~571.56 Amide, trifluoromethyl, dihydropyrimidopyrimidine Melanoma (BRAF mutant inhibition)
N-{(2S)-1-...-3-[4-(pentyloxy)phenyl]-...-benzamide (Entry 11, ) Pentyloxybenzamide, stereospecific amino-alcohol linker ~495.59 Amide, pentyloxy, hydroxy, phenylpropanol Not explicitly stated
EP 3 532 474 B1 Patent Compound (e.g., first entry) Cyclohexylethoxy, fluoro, triazolopyridine, 1-methylpyrazole ~528.57 Amide, fluoro, triazolopyridine, cyclohexylethoxy Not explicitly stated (kinase?)

Key Observations

Core Structure Variations The target compound lacks the sulfonamide linker seen in Elexacaftor and the dihydropyrimidopyrimidine scaffold in SIJ1278 . Its simpler benzamide-pyrazole architecture may reduce synthetic complexity but limit multi-target engagement. Compared to Entry 11 in , the target compound replaces the stereospecific amino-alcohol linker with a direct pyrazole linkage, likely altering solubility and target affinity.

Substituent Effects

  • The pentyloxy group in the target compound provides intermediate lipophilicity (logP ~3–4 estimated) versus shorter alkoxy chains (e.g., butoxy in Entry 9 ) or polar groups (e.g., hydroxy in Entry 11 ). This may optimize blood-brain barrier penetration or intracellular uptake.
  • Fluoro and trifluoromethyl substituents in Elexacaftor and SIJ1278 enhance metabolic stability and binding affinity via hydrophobic/electronic effects, which the target compound lacks.

Biological Implications Elexacaftor’s sulfonamide linker and CFTR modulation mechanism highlight the importance of linker chemistry in therapeutic efficacy, a feature absent in the target compound.

Patent Compound Comparison

  • The EP 3 532 474 B1 compound incorporates a fluoro substituent and triazolopyridine, which could improve target selectivity and pharmacokinetics compared to the target compound’s pentyloxy group.

Research Findings and Gaps

  • Structural Simplicity vs. Activity : The target compound’s minimalist design may offer advantages in synthetic scalability but could limit potency compared to more complex analogs like SIJ1278 .
  • Unanswered Questions: No direct data on the target compound’s biological activity, toxicity, or pharmacokinetics are available in the provided evidence.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 1 and 3 positions with methyl groups and a benzamide moiety linked to a pentyloxy group. The general structure can be represented as follows:

Chemical Structure C16H22N4O\text{Chemical Structure }\text{C}_{16}\text{H}_{22}\text{N}_4\text{O}

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O
Molecular Weight290.37 g/mol
SolubilitySoluble in DMSO
LogP3.5

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in cancer pathways and autophagy modulation. The specific mechanism of action for this compound remains to be fully elucidated but may involve:

  • Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. Compounds that inhibit mTORC1 can induce autophagy, which is beneficial in cancer treatment .
  • Antiproliferative Effects : Similar pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit significant biological activities:

  • Anticancer Activity : Studies on similar benzamide derivatives showed that they could reduce mTORC1 activity significantly, leading to increased autophagy and reduced cell viability in pancreatic cancer cells (MIA PaCa-2) .
  • Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-rich conditions, leading to potential therapeutic advantages in targeting cancer cells under metabolic stress .

Table 2: Biological Activity Data

Study TypeCell LineIC50 (μM)Effect Observed
AntiproliferativeMIA PaCa-2<0.5Reduced cell viability
AutophagyHEK-29310Increased basal autophagy
mTORC1 ActivityVariousN/AInhibition observed

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in cancer therapy:

  • Case Study 1 : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed significant inhibition of mTORC1 and enhanced autophagic activity under starvation conditions, indicating a potential mechanism for targeting solid tumors .
  • Case Study 2 : Another investigation into similar compounds revealed their ability to selectively target tumor cells while sparing normal cells by promoting basal autophagy, which is crucial for maintaining cellular homeostasis .

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